molecular formula C14H17F2NO4 B1523242 2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid CAS No. 851047-82-0

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid

Cat. No.: B1523242
CAS No.: 851047-82-0
M. Wt: 301.29 g/mol
InChI Key: JQRFXXIFWMNGAG-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Study of Stable N-Alkoxyarylaminyl Radicals

A study by Miura and Muranaka (2006) explored the electrochemical properties of N-alkoxyarylaminyl radicals, which are closely related to the tert-butoxycarbonylamino group in the context of organic synthesis and electrochemical applications. The research demonstrated the reversible electrochemical behavior of these radicals in acetonitrile, indicating potential applications in redox chemistry and synthesis of complex organic compounds Miura & Muranaka, 2006.

Synthesis of Protected 2,3-Diaminopropanoic Acid Methyl Esters

Temperini et al. (2020) developed a synthetic strategy for preparing protected methyl esters of 2,3-diaminopropanoic acid using tert-butyloxycarbonyl (Boc) as a protecting group. This approach highlights the utility of tert-butoxycarbonylamino groups in synthesizing non-proteinogenic amino acids, showcasing its importance in peptide chemistry and drug design Temperini et al., 2020.

Palladium-Catalyzed Tert-Butoxycarbonylation

Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a key step in synthesizing fluorinated alpha-amino acids. This process underlines the role of tert-butoxycarbonylamino groups in facilitating the introduction of Boc-protected amine functionalities into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals Amii et al., 2000.

Manipulation of Free Volume in Polyimide Films

Lin et al. (2020) utilized tert-butoxycarbonyl (t-BOC) moieties to manipulate the free volume in polyimide films, demonstrating the applicability of tert-butoxycarbonylamino groups in materials science for tuning gas transport properties. This study provides insights into how chemical modifications can influence the physical properties of polymers, relevant for filtration and separation technologies Lin et al., 2020.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRFXXIFWMNGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682156
Record name N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851047-82-0
Record name N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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